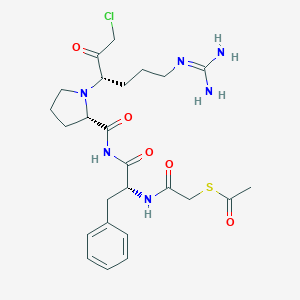
Acetylimidazole diethyl acetal
Overview
Description
“Acetylimidazole diethyl acetal” is a chemical compound with the molecular formula C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The IUPAC name for this compound is 1-(1,1-diethoxyethyl)imidazole .
Synthesis Analysis
The synthesis of acetals, including Acetylimidazole diethyl acetal, typically involves the reaction of aldehydes and ketones with alcohols . This process, known as acetalization, can proceed smoothly in the presence of 0.1 mol % acid, without the need for removing water . The process has many merits, such as a broad substrate scope, a wide range of reaction temperatures, high yields, and environmental friendliness .
Molecular Structure Analysis
The molecular structure of Acetylimidazole diethyl acetal can be represented by the InChI string: InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)11-7-6-10-8-11/h6-8H,4-5H2,1-3H3 . This compound has a topological polar surface area of 36.3 Ų and a complexity of 147 .
Chemical Reactions Analysis
Acetals, including Acetylimidazole diethyl acetal, are formed by treating aldehydes/ketones with alcohols in the presence of typical acid catalysts . The reaction is reversible, and the byproduct water has to be removed to avoid shifting the equilibrium back to the reactants .
Physical And Chemical Properties Analysis
The physical and chemical properties of Acetylimidazole diethyl acetal include a molecular weight of 184.24 g/mol, an XLogP3-AA of 0.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 184.121177757 g/mol .
Scientific Research Applications
Selective Acetylation of Small Biomolecules and Their Derivatives : Nardi et al. (2017) describe a selective acetylation procedure using 1-acetylimidazole, achieving high regioselectivity and good yields in acetylating bioactive compounds in water, even with base-sensitive substrates. This method is significant for the modification of small molecules in biological research (Nardi et al., 2017).
Effects on Human Erythrocyte ATPase Activity : Acetylation of human erythrocytes by N-acetylimidazole can inhibit ATPase activities, indicating its potential impact on cellular energy processes. This points to a role in studying enzyme activities and binding sites (Masiak & D'Angelo, 1975).
Potential Antifungal and Antimicrobial Agents : 1-(b-benzyloxyphenethyl)-imidazoles, a derivative, show broad-spectrum activity against dermatophytes, yeast cells, and gram-positive bacteria, suggesting their use as potential antifungal agents (Godefroi et al., 1969).
Impact on Oxytocin Binding in Bovine Mammary Tissue : N-acetylimidazole affects oxytocin binding, primarily due to acetylation of oxytocin rather than receptors. This finding is relevant in the study of hormone-receptor interactions and their biochemical implications (Zhao, Gorewit & Currie, 1990).
Acetylation in Protein Modification : Acetylated MPC stimulates casein hydrolysis, indicating its role in protein modification and enzymatic activity, which is crucial for understanding protein functions and interactions (Yu, Pereira & Wilk, 1991).
Intramolecular Catalysis in Medicinal Chemistry : The role of intramolecular catalysis, influenced by compounds like acetylimidazole diethyl acetal, is vital in the design and behavior of drugs, highlighting its importance in drug development (Gandour & Schowen, 1972).
Mechanism of Action
properties
IUPAC Name |
1-(1,1-diethoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)11-7-6-10-8-11/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNCTBBIVAUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(N1C=CN=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149656 | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylimidazole diethyl acetal | |
CAS RN |
111456-84-9 | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111456849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylimidazole diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)




![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)





